N-nonanoyl-L-Homoserine lactone
Overview
Description
“N-nonanoyl-L-Homoserine lactone” is a rare odd-numbered acyl carbon chain produced by the wild-type Erwinia carotovora strain SCC 3193 grown in the nutrient-rich Luria-Bertani Broth (LB) medium . It is an N-acylated homoserine lactone and a bacterial quorum-sensing signaling molecule .
Molecular Structure Analysis
“N-nonanoyl-L-Homoserine lactone” generally consists of a fatty acid coupled to a homoserine lactone (HSL) . The molecular formula is C13H23NO3, and the formula weight is 241.33 .
Chemical Reactions Analysis
“N-nonanoyl-L-Homoserine lactone” is involved in bacterial quorum-sensing signaling systems . It induces GFP production in an E. coli reporter strain expressing the V. fischeri LuxR-P luxI quorum-sensing operon when used at concentrations ranging from 100 to 1,000 nM .
Physical And Chemical Properties Analysis
“N-nonanoyl-L-Homoserine lactone” is a crystalline solid . It has a molecular weight of 241.33 and a molecular formula of C13H23NO3 .
Scientific Research Applications
Detection and Characterization in Bacteria : N-nonanoyl-L-HSL is a type of acyl-homoserine lactone (acyl-HSL) used by many Gram-negative bacteria for quorum sensing. Thin-layer chromatography has been developed to detect and quantify these molecules, which can reveal the production of multiple signal molecules by bacteria (Shaw et al., 1997).
Luminescence in Marine Bacteria : In the marine bacterium Vibrio fischeri, N-nonanoyl-L-HSL plays a role in the density-responsive induction of luminescence. This finding indicates the complexity of quorum sensing and its regulation of gene expression in marine bacteria (Kuo et al., 1994).
Biodegradation by Soil Bacteria : Variovorax paradoxus, a soil bacterium, can degrade and grow on acyl-HSLs, including N-nonanoyl-L-HSL, as the sole energy and nitrogen sources. This suggests a metabolic pathway for the biodegradation of quorum-sensing signals (Leadbetter & Greenberg, 2000).
Quorum Quenching in Plant-Associated Bacteria : Certain bacterial strains associated with plant roots, such as Chryseobacterium, can degrade N-nonanoyl-L-HSL, which indicates a potential role in disrupting quorum sensing in phytopathogenic bacteria (Rashid et al., 2011).
Antibiotic Resistance and Quorum Sensing : Studies have shown that N-nonanoyl-L-HSL can modulate antibiotic resistance and pyocyanin production in Pseudomonas aeruginosa, demonstrating the intricate connection between quorum sensing and antibiotic resistance mechanisms (Yawata et al., 2009).
Biotechnological Applications : The quorum-sensing pathway involving N-nonanoyl-L-HSL offers potential for biotechnological applications, including bacterial enumeration, modulation of bacterial virulence, and expression of heterologous genes (Robson et al., 1997).
Future Directions
properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]nonanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPXHNXRUVEQDO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-nonanoyl-L-Homoserine lactone |
Citations
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